

In-Depth Technical Guide: Cellular Targets of T-448 Free Base

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Compound of Interest

Compound Name: T-448 free base

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of **T-448 free base**, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). The information presented herein is compiled from preclinical research and is intended to inform further investigation and drug development efforts.

Executive Summary

T-448 is a specific, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.^{[1][2][3][4]} It demonstrates high potency with an IC₅₀ of 22 nM for LSD1.^{[1][2][3][4]} A key feature of T-448 is its unique mechanism of action that involves the formation of a compact formyl-FAD adduct, which leads to the irreversible inhibition of LSD1's enzymatic activity.^{[1][5]} This mechanism confers a significant safety advantage by having a minimal impact on the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B), thereby avoiding the hematological toxicities associated with other LSD1 inhibitors.^{[1][5]} The primary cellular effect of T-448 is the enhancement of histone H3 lysine 4 dimethylation (H3K4me₂), leading to the increased expression of neuronal plasticity-related genes.

Quantitative Data on T-448 Inhibition

The inhibitory activity and selectivity of T-448 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Target Enzyme	IC50	Inhibition Type	Kinetic Parameter (k _{inact} /K _I)
LSD1 (KDM1A)	22 nM	Irreversible	1.7 x 10 ⁴ M ⁻¹ s ⁻¹

Table 1: Potency and Kinetics of T-448 against LSD1.

Enzyme	Selectivity vs. LSD1
MAO-A	> 4,500-fold
MAO-B	> 4,500-fold

Table 2: Selectivity Profile of T-448.

Cellular Mechanism of Action

T-448 exerts its effects by directly targeting and inhibiting the enzymatic activity of LSD1.

Inhibition of LSD1 and Enhancement of H3K4 Methylation

LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that demethylates mono- and di-methylated lysine residues on histone H3, primarily at position 4 (H3K4me1/2). This demethylation is a repressive epigenetic mark, leading to the silencing of target gene expression. T-448 irreversibly binds to the FAD cofactor in the active site of LSD1, forming a compact formyl-FAD adduct.^{[1][5]} This covalent modification inactivates the enzyme, preventing the demethylation of H3K4. Consequently, treatment with T-448 leads to an increase in the levels of H3K4me2 at the promoter regions of specific genes.

Upregulation of Target Gene Expression

The T-448-induced increase in H3K4me2, an active epigenetic mark, results in the enhanced transcription of several neuronal plasticity-related genes. In primary cultured rat neurons, T-448 treatment has been shown to significantly increase the mRNA levels of:

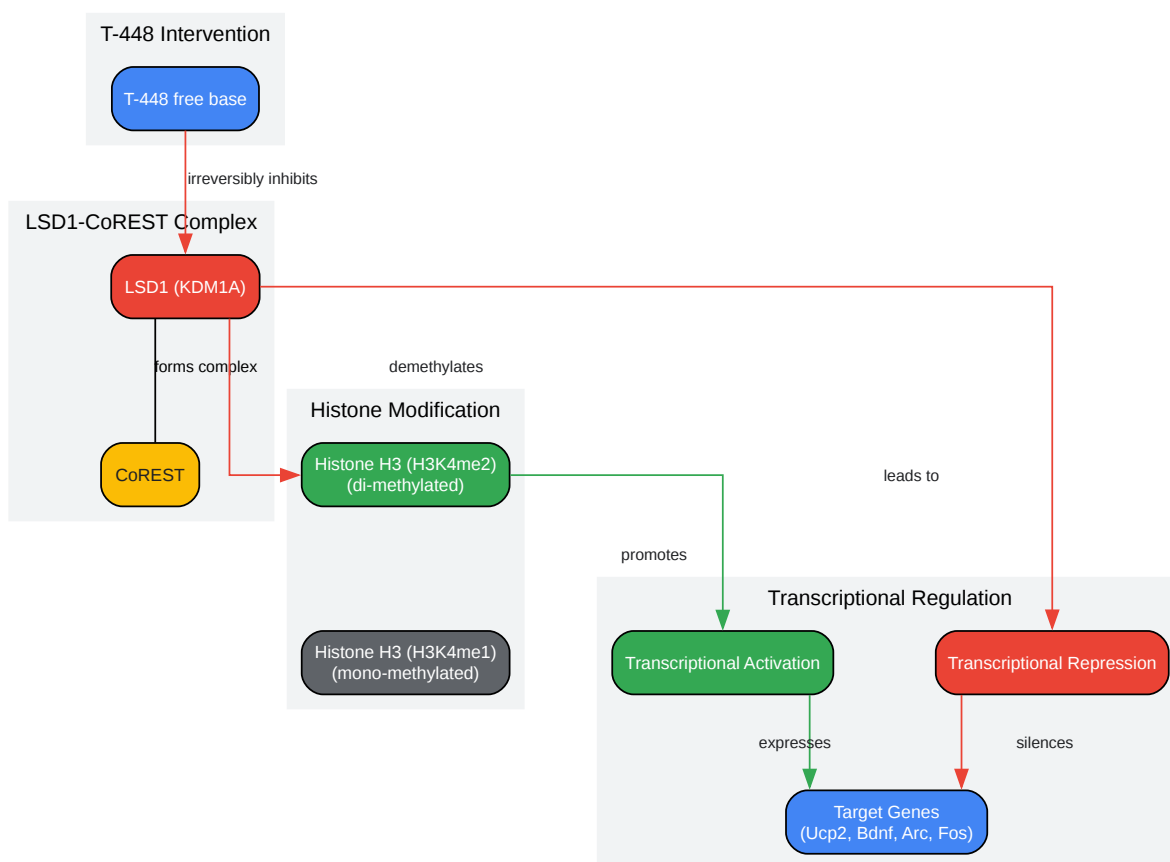
- Ucp2 (Uncoupling protein 2)^[4]

- Bdnf (Brain-derived neurotrophic factor)
- Arc (Activity-regulated cytoskeleton-associated protein)[4]
- Fos (FBJ murine osteosarcoma viral oncogene homolog)[4]

This upregulation of genes involved in neuronal function and plasticity underlies the potential therapeutic effects of T-448 in neurological disorders.

Signaling Pathway

The signaling pathway modulated by T-448 is central to epigenetic regulation of gene expression.



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Mechanism of T-448 Action on the LSD1 Pathway.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the cellular targets and mechanism of action of T-448.

LSD1 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of T-448 against recombinant human LSD1.

Methodology:

- A horseradish peroxidase-coupled assay is used to measure the production of hydrogen peroxide, a byproduct of the LSD1-mediated demethylation reaction.
- Recombinant human LSD1 is incubated with a di-methylated H3K4 peptide substrate in the presence of varying concentrations of T-448.
- The reaction is initiated, and the rate of hydrogen peroxide production is measured spectrophotometrically.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
- For determining the mode of inhibition, a time-dependent inactivation assay is performed by pre-incubating LSD1 with T-448 for various time points before adding the substrate. The kinetic parameters k_{inact} and K_I are determined from the resulting data.

Cellular Histone Methylation Assay

Objective: To assess the effect of T-448 on H3K4 methylation levels in a cellular context.

Methodology:

- Primary cultured rat neurons are treated with varying concentrations of T-448 (0-10 μ M) for 24 hours.
- Following treatment, cells are harvested, and histones are extracted from the nuclei.
- Western blotting is performed using specific antibodies against H3K4me2 and total histone H3 (as a loading control).
- The relative levels of H3K4me2 are quantified by densitometry and normalized to total H3.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the changes in mRNA expression of target genes following T-448 treatment.

Methodology:

- Primary cultured rat neurons are treated with T-448 as described in the cellular histone methylation assay.
- Total RNA is extracted from the cells using a suitable RNA isolation kit.
- First-strand cDNA is synthesized from the total RNA using reverse transcriptase.
- qRT-PCR is performed using gene-specific primers for Ucp2, Bdnf, Arc, Fos, and a housekeeping gene for normalization (e.g., GAPDH).
- The relative changes in gene expression are calculated using the $\Delta\Delta C_t$ method.

Co-Immunoprecipitation for LSD1-GFI1B Interaction

Objective: To evaluate the impact of T-448 on the interaction between LSD1 and GFI1B.

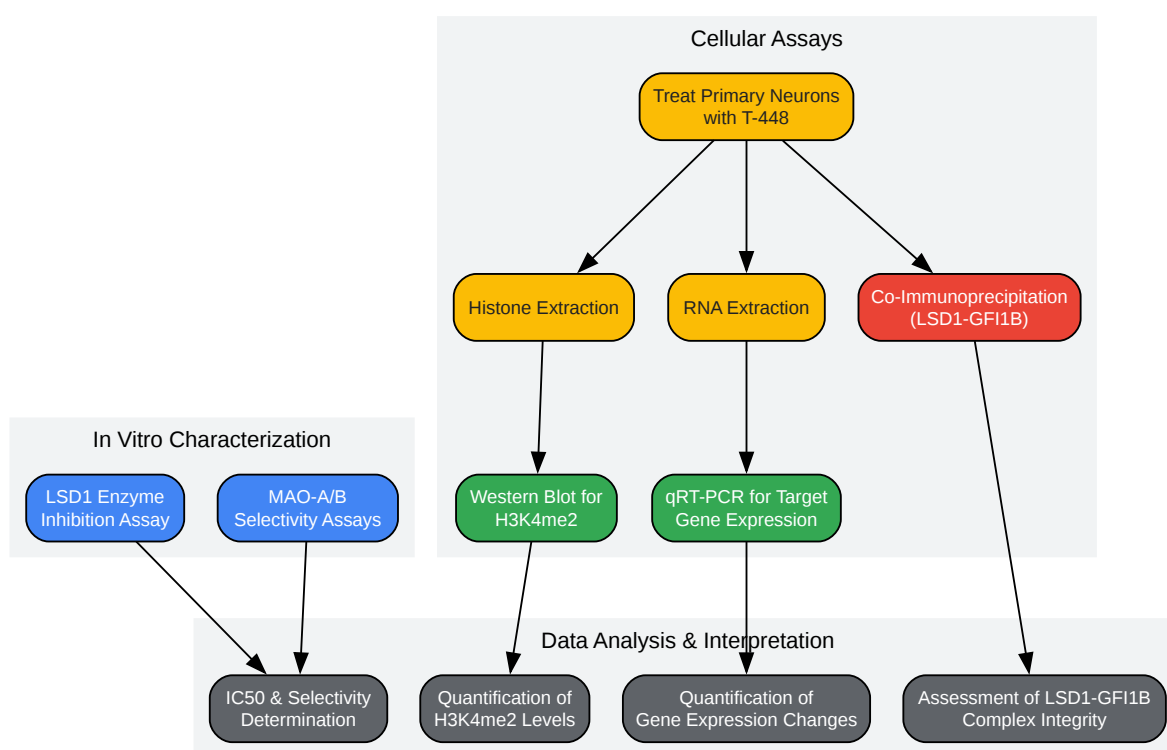
Methodology:

- Human TF-1a erythroblasts, which endogenously express the LSD1-GFI1B complex, are treated with T-448 or a known disruptive LSD1 inhibitor as a positive control.
- Cells are lysed, and the protein extracts are incubated with an antibody against LSD1 or GFI1B.
- Protein A/G beads are used to pull down the antibody-protein complexes.
- The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane for Western blotting.

- The presence of the co-immunoprecipitated protein (GFI1B or LSD1, respectively) is detected using a specific antibody to assess the integrity of the complex.

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the cellular targets of T-448.



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Workflow for T-448 Cellular Target Validation.

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